molecular formula C9H9BrO2 B13218521 4-(Bromomethyl)-3-methylbenzoic acid

4-(Bromomethyl)-3-methylbenzoic acid

Cat. No.: B13218521
M. Wt: 229.07 g/mol
InChI Key: JCXCKEKEPWTVPA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of 4-(Bromomethyl)-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-methyl-3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methylbenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a bromomethyl group.

    4-Bromobenzoic acid: Lacks the methyl group at the 3-position.

Uniqueness

4-(Bromomethyl)-3-methylbenzoic acid is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

4-(bromomethyl)-3-methylbenzoic acid

InChI

InChI=1S/C9H9BrO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

JCXCKEKEPWTVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CBr

Origin of Product

United States

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